

Spectroscopic Profile of Solvent Blue 122: A Technical Guide

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Compound of Interest

Compound Name: Solvent Blue 122

Cat. No.: B3029486

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the anthraquinone-based dye, **Solvent Blue 122** (C.I. 60744; CAS 67905-17-3). Due to the proprietary nature of specific industrial dye data, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for obtaining and analyzing such data. The included tables serve as templates for data presentation, ensuring a standardized approach for research and development.

Chemical and Physical Properties

Solvent Blue 122 is a synthetic organic dye with a molecular formula of $C_{22}H_{16}N_2O_4$ and a molecular weight of 372.37 g/mol .^{[1][2]} It is characterized by its navy blue or reddish-blue hue and is primarily used in the coloring of plastics, polymers, and other organic materials due to its good light and heat resistance.^{[3][4][5]}

Spectroscopic Data

The following sections detail the expected spectroscopic data for **Solvent Blue 122**. While specific experimental values are not publicly available in the reviewed literature, the tables provide a structured format for recording and comparing such data.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule. The absorption spectrum is influenced by the solvent environment. One source suggests that blue dyes of this nature typically exhibit absorption maxima in the visible range of approximately 600–700 nm.^[6]

Table 1: UV-Vis Absorption Data for **Solvent Blue 122**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)
Dichloromethane	Data not available	Data not available
Toluene	Data not available	Data not available
Acetone	Data not available	Data not available
Ethanol	Data not available	Data not available

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. Key parameters include the emission maximum (λ_{em}) and the fluorescence quantum yield (Φ_f), which quantifies the efficiency of the fluorescence process.

Table 2: Fluorescence Data for **Solvent Blue 122**

Solvent	Excitation Wavelength (nm)	Emission Maximum (λ_{em}) (nm)	Fluorescence Quantum Yield (Φ_f)
Dichloromethane	Data not available	Data not available	Data not available
Toluene	Data not available	Data not available	Data not available
Acetone	Data not available	Data not available	Data not available
Ethanol	Data not available	Data not available	Data not available

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Table 3: ^1H NMR Spectroscopic Data for **Solvent Blue 122**

Solvent	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
CDCl_3	Data not available			
DMSO-d_6	Data not available			

Table 4: ^{13}C NMR Spectroscopic Data for **Solvent Blue 122**

Solvent	Chemical Shift (δ) (ppm)	Assignment
CDCl_3	Data not available	
DMSO-d_6	Data not available	

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling confirmation of the molecular weight and elucidation of the structure.

Table 5: Mass Spectrometry Data for **Solvent Blue 122**

Ionization Method	Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
Electrospray (ESI)	Data not available		
Electron Impact (EI)	Data not available		

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

UV-Visible Absorption Spectroscopy Protocol

- **Sample Preparation:** Prepare a stock solution of **Solvent Blue 122** in the desired solvent (e.g., dichloromethane, toluene, acetone, ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Measurement:**
 - Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).
 - Record a baseline spectrum with the blank in both the sample and reference beams.
 - Replace the blank in the sample beam with the cuvette containing the **Solvent Blue 122** solution.
 - Scan a wavelength range of 200-800 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).
- **Data Analysis:** Calculate the molar absorptivity (ϵ) using the Beer-Lambert law: $A = \epsilon cl$, where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy Protocol

- **Sample Preparation:** Prepare a dilute solution of **Solvent Blue 122** in the chosen spectroscopic-grade solvent. The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
- **Instrumentation:** Use a spectrofluorometer equipped with an excitation and an emission monochromator.

- Measurement:
 - Determine the λ_{max} from the UV-Vis absorption spectrum and set this as the excitation wavelength.
 - Scan the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.
 - Identify the wavelength of maximum emission (λ_{em}).
 - To determine the fluorescence quantum yield (Φ_f), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H_2SO_4) that absorbs at a similar wavelength should be measured under identical experimental conditions.
- Data Analysis: Calculate the quantum yield of **Solvent Blue 122** relative to the standard using the following equation: $\Phi_f_{\text{sample}} = \Phi_f_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$, where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Solvent Blue 122** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Measurement:
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
- Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton

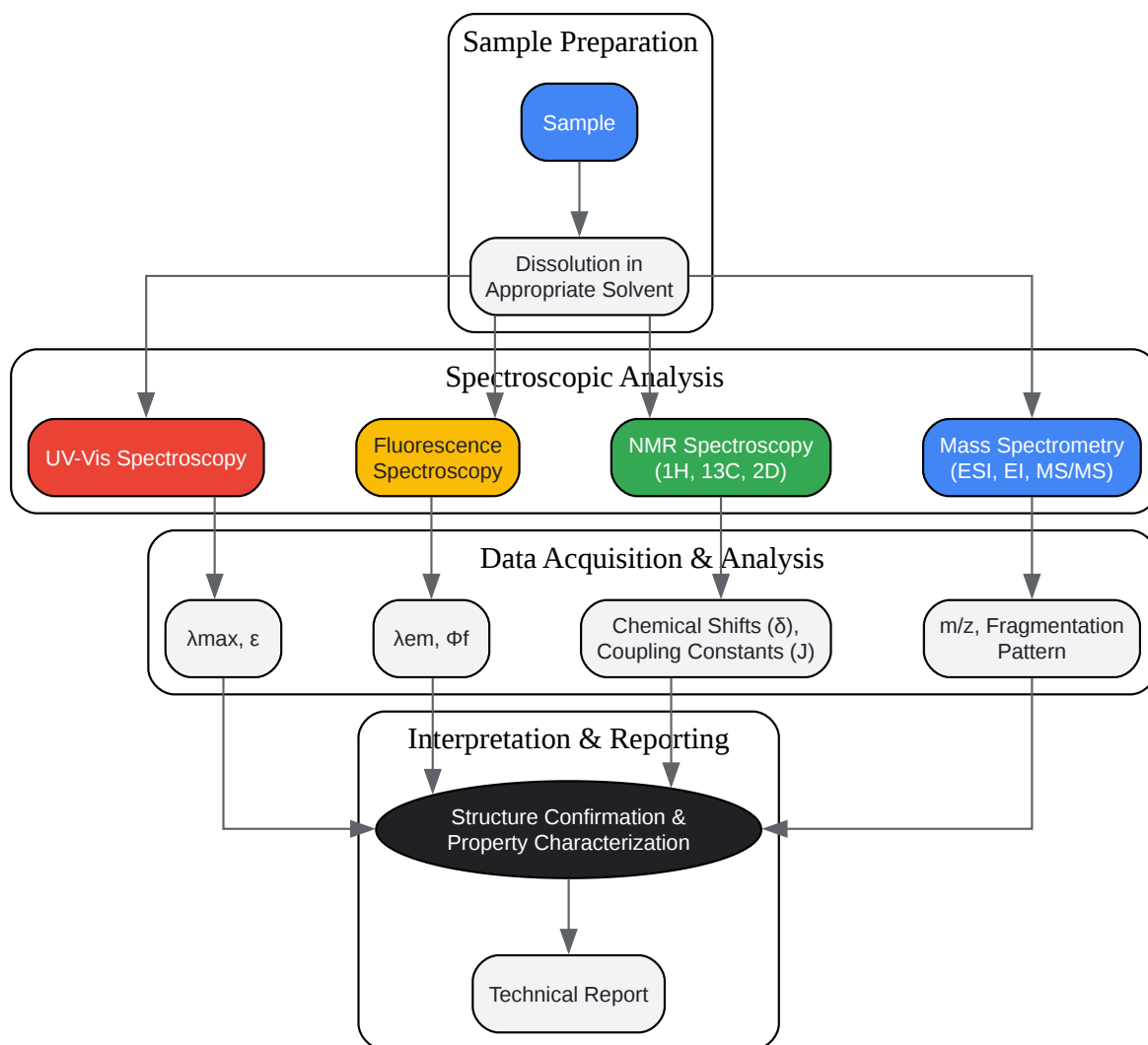
signals and assign the peaks to the corresponding nuclei in the molecular structure.

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of **Solvent Blue 122** in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.
- **Instrumentation:** Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.
- **Measurement:**
 - Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
 - Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
 - For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
- **Data Analysis:** Identify the molecular ion peak ($[M+H]^+$ or $[M]^+$) and analyze the fragmentation pattern to confirm the molecular structure.

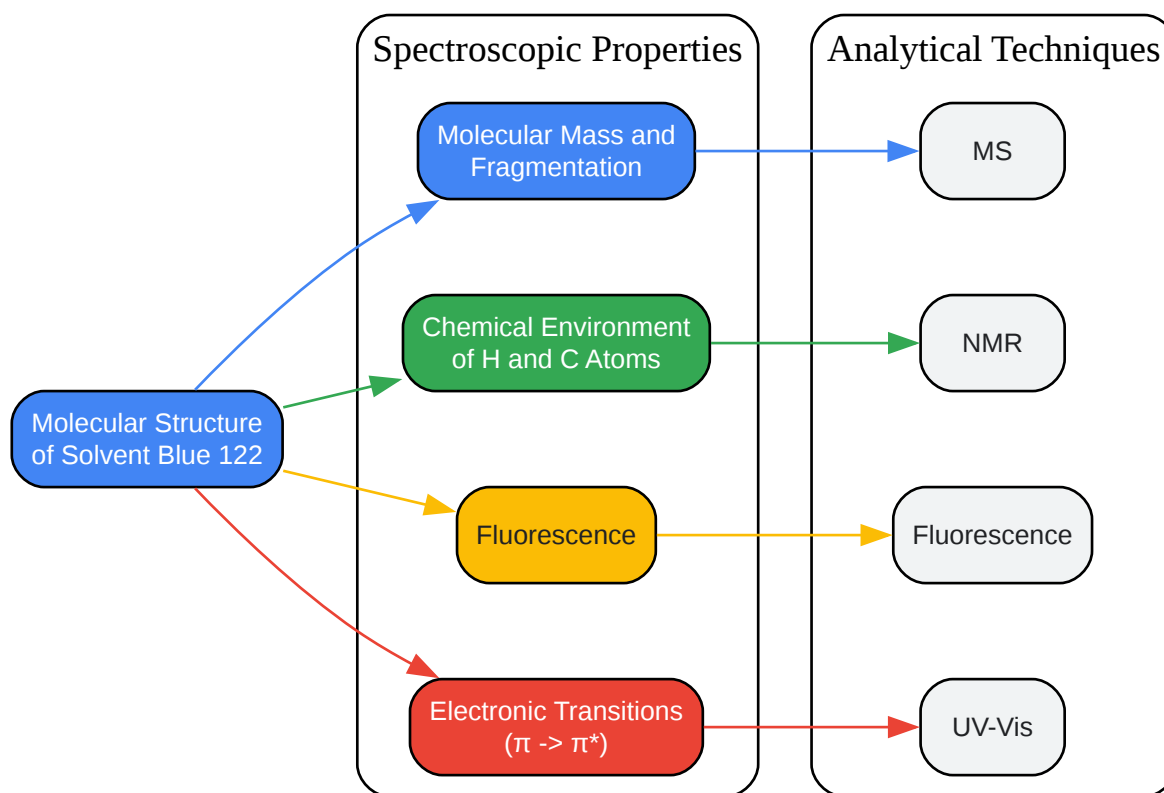
Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like **Solvent Blue 122**.



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Caption: General workflow for the spectroscopic analysis of an organic dye.



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Caption: Relationship between molecular structure and spectroscopic techniques.

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